4-(Hydroxyamino)-4-oxobutanoic acid

Description

The exact mass of the compound 4-(Hydroxyamino)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Hydroxyamino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxyamino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

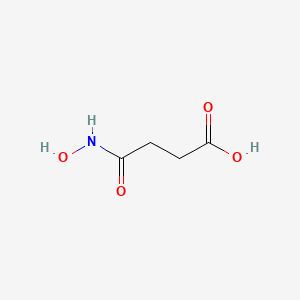

IUPAC Name |

4-(hydroxyamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c6-3(5-9)1-2-4(7)8/h9H,1-2H2,(H,5,6)(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEUQNZXCIVHPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291236 |

Source

|

| Record name | butanoic acid, 4-(hydroxyamino)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-99-1 |

Source

|

| Record name | 4743-99-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | butanoic acid, 4-(hydroxyamino)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanism of Action: 4-(Hydroxyamino)-4-oxobutanoic Acid (Succinohydroxamic Acid)

This technical guide details the mechanism of action, chemical properties, and experimental applications of 4-(Hydroxyamino)-4-oxobutanoic acid , scientifically known as Succinohydroxamic Acid (SHA) .

Executive Summary

4-(Hydroxyamino)-4-oxobutanoic acid (CAS: 4743-99-1), commonly referred to as Succinohydroxamic Acid (SHA) , is a structural analog of succinic acid where one carboxyl group is replaced by a hydroxamic acid moiety (

Its primary pharmacological and biochemical utility stems from its ability to act as a bidentate metal chelator . It is a potent inhibitor of metalloenzymes, most notably Urease (Nickel-dependent) and Matrix Metalloproteinases (MMPs) (Zinc-dependent). By mimicking the transition state of the substrate while irreversibly sequestering the catalytic metal cofactor, SHA effectively silences enzyme activity.

Chemical Identity & Structural Basis

The efficacy of SHA is encoded in its dual-functional structure:

-

Succinyl Backbone: Mimics the natural substrate (succinate or urea intermediates), facilitating entry into the enzyme's active site.

-

Hydroxamate Warhead (

): A potent metal-binding group that forms stable 5-membered chelate rings with transition metals (

| Property | Data |

| IUPAC Name | 4-(Hydroxyamino)-4-oxobutanoic acid |

| Common Name | Succinohydroxamic Acid (SHA) |

| CAS Number | 4743-99-1 |

| Molecular Formula | |

| Molecular Weight | 133.10 g/mol |

| pKa (Hydroxamate) | ~8.7 - 9.0 (Ionization of -NHOH group) |

Primary Mechanism of Action: Urease Inhibition

The most definitive application of SHA is the inhibition of urease (EC 3.5.1.5), a nickel-dependent enzyme produced by pathogens like Helicobacter pylori and Proteus mirabilis.

The Molecular Interaction (The "Bridging" Effect)

Urease contains a binuclear nickel center (

-

Competitive Binding: SHA enters the active site, competing with urea.

-

Bidentate Chelation: The hydroxamic acid group coordinates to both nickel ions.

-

The Carbonyl Oxygen (

) binds to one Nickel ion. -

The Hydroxyl Oxygen (

) binds to the second Nickel ion.

-

-

Displacement: This chelation displaces the essential water/hydroxide molecule required for catalysis, locking the enzyme in an inactive state.

Kinetic Profile[1]

-

Inhibition Type: Competitive (reversible).[1]

-

Affinity: Hydroxamic acids generally exhibit

values in the low micromolar range (

Visualization of Signaling & Binding

The following diagram illustrates the competitive inhibition pathway and the chelation mechanism.

Figure 1: Competitive inhibition of Urease by Succinohydroxamic Acid via active site metal chelation.

Secondary Mechanism: MMP Inhibition

Beyond urease, SHA acts as an inhibitor of Matrix Metalloproteinases (MMPs) . MMPs are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.

-

Zinc Chelation: The catalytic domain of MMPs contains a single Zinc ion (

) coordinated by three histidine residues. -

Action: The hydroxamate group of SHA acts as a pseudo-substrate. The carbonyl and hydroxyl oxygens chelate the catalytic Zinc in a bidentate manner, displacing the water molecule necessary for peptide bond hydrolysis.

-

Selectivity: While potent, simple hydroxamates like SHA are often "pan-MMP" inhibitors. Specificity is usually achieved by modifying the succinyl backbone (the "P1'" group) to fit specific hydrophobic pockets (S1' subsites) of different MMP isoforms.

Experimental Protocols

For researchers utilizing SHA, the following protocols ensure valid data generation.

Synthesis of Succinohydroxamic Acid

Rationale: Direct reaction of succinic anhydride with hydroxylamine yields high purity SHA.

Reagents: Succinic anhydride, Hydroxylamine hydrochloride (

-

Preparation of Hydroxylamine: Dissolve

(1 eq) in Methanol. Add KOH (1 eq) to neutralize and release free hydroxylamine. Filter off the KCl precipitate. -

Acylation: Add Succinic Anhydride (1 eq) to the hydroxylamine filtrate. Stir at

for 1 hour, then at room temperature for 4 hours. -

Isolation: Acidify the solution to pH ~2 with dilute HCl. The product, Succinohydroxamic acid, will precipitate or can be extracted with ethyl acetate.

-

Purification: Recrystallize from methanol/ethyl acetate.

-

Target MP: ~95-96°C.

-

Urease Inhibition Assay (Berthelot Method)

Rationale: Quantifies ammonia production colorimetrically to determine

| Step | Action | Critical Parameter |

| 1 | Buffer Prep | 25 mM Phosphate Buffer, pH 7.0 (Ni-center is pH sensitive). |

| 2 | Enzyme Mix | Incubate Jack Bean Urease (5 U/mL) with varying concentrations of SHA (0 - 10 mM) for 10 mins at 37°C. |

| 3 | Substrate | Add Urea (final conc. 20 mM). Incubate for exactly 15 mins. |

| 4 | Quench | Add Phenol-Nitroprusside solution to stop reaction. |

| 5 | Develop | Add Alkaline Hypochlorite. Incubate 20 mins at 50°C. |

| 6 | Read | Measure Absorbance at 625 nm (Indophenol blue). |

Data Analysis: Plot % Inhibition vs. Log[SHA]. Calculate

References

-

PubChem. (2025). 4-(Hydroxyamino)-4-oxobutanoic acid (Succinohydroxamic acid). National Library of Medicine. [Link]

-

Kobashi, K., et al. (1962). Specific inhibition of urease by hydroxamic acids. Biochimica et Biophysica Acta. [Link]

-

Scozzafava, A., & Supuran, C. T. (2002). Hydroxamic acids as urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Organic Syntheses. (1941). Preparation of Succinic Anhydride (Precursor). Org. Syn. Coll. Vol. 2, p. 81. [Link]

Sources

4-(Hydroxyamino)-4-oxobutanoic acid structure and properties.

Synonyms: Succinic Hydroxamic Acid (SHA), Succinomonohydroxamic Acid,

Executive Summary & Chemical Identity

4-(Hydroxyamino)-4-oxobutanoic acid is a bifunctional organic ligand characterized by a terminal carboxylic acid and a hydroxamic acid moiety separated by an ethylene bridge.[1] It represents the mono-hydroxamic acid derivative of succinic acid.[1]

In drug discovery, this structure serves as a critical pharmacophore for metalloenzyme inhibition. The hydroxamate group functions as a bidentate chelator for hard metal ions (e.g.,

Physicochemical Profile

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic nature |

| Melting Point | 94 – 96 °C | Decomposes upon prolonged heating |

| Solubility | High: Water, DMSO, MethanolLow: Hexane, Diethyl Ether | Polar, hydrophilic molecule |

| 4.19 (Experimental) | Typical of succinyl backbone | |

| 9.30 – 9.40 (Experimental) | Ionization of -NH-OH group | |

| Stability | Hydrolytically unstable at extremes of pH | Hydrolyzes to succinic acid + hydroxylamine |

Synthesis & Purification Protocol

The most robust synthetic route involves the nucleophilic ring-opening of succinic anhydride by hydroxylamine under controlled basic conditions.[1] This method avoids the formation of the di-hydroxamic acid byproduct by leveraging the stoichiometry and the lower reactivity of the resulting acyclic carboxylate.

Reaction Scheme

The pathway proceeds via the attack of the nitrogen nucleophile of hydroxylamine on one of the carbonyl carbons of the anhydride.

Figure 1: Nucleophilic ring-opening synthesis of Succinic Hydroxamic Acid.[1]

Detailed Experimental Protocol

Materials:

-

Succinic anhydride (99% purity)[1]

-

Hydroxylamine hydrochloride (

)[1][2] -

Potassium hydroxide (KOH) or Sodium methoxide (

)[1] -

Methanol (anhydrous)[1]

-

Cation exchange resin (e.g., Amberlite IR-120,

form)[1]

Procedure:

-

Preparation of Free Hydroxylamine:

-

Dissolve 6.95 g (0.10 mol) of hydroxylamine hydrochloride in 50 mL of anhydrous methanol.

-

Separately, dissolve 5.61 g (0.10 mol) of KOH in 30 mL of anhydrous methanol.

-

Add the KOH solution dropwise to the hydroxylamine solution at 0°C. Stir for 15 minutes.

-

Filter off the precipitated KCl salt. Use the filtrate (free base

) immediately.[1]

-

-

Ring Opening Reaction:

-

Dissolve 10.0 g (0.10 mol) of succinic anhydride in 50 mL of methanol (warming slightly if necessary, then cool to room temperature).

-

Add the hydroxylamine filtrate dropwise to the succinic anhydride solution with vigorous stirring.

-

Critical Step: Maintain temperature below 30°C to prevent double addition or polymerization.[1]

-

Stir the reaction mixture at room temperature for 4–6 hours. The product often precipitates as the potassium salt if excess base is present, or remains in solution as the free acid.

-

-

Isolation & Purification:

-

Evaporate the solvent under reduced pressure to obtain a crude residue.

-

Acidification: Redissolve residue in minimal distilled water and pass through a cation exchange column (Amberlite IR-120) to remove residual cations and ensure the free acid form.[1]

-

Recrystallization: Concentrate the aqueous eluent and recrystallize from a mixture of Methanol/Ethyl Acetate (1:3).

-

Validation: Verify structure via

test (deep red/violet color indicates hydroxamic acid) and

-

Biological Mechanism: Metalloenzyme Inhibition

The primary utility of 4-(Hydroxyamino)-4-oxobutanoic acid lies in its ability to inhibit metalloenzymes.[1][3] The hydroxamate group acts as a "warhead," coordinating the catalytic metal ion essential for enzyme activity.

Mechanism of Action: Bidentate Chelation

In Matrix Metalloproteinases (MMPs), the catalytic Zinc (

-

Carbonyl Oxygen: Acts as a Lewis base donor.[1]

-

Hydroxyl Oxygen: Deprotonates (at physiological pH inside the pocket) to form a strong anionic bond with the metal.

Figure 2: Bidentate chelation mechanism of hydroxamic acid with a catalytic Zinc ion.

Comparative Inhibition Data

While Acetohydroxamic Acid (AHA) is the standard for Urease (Ni-dependent), Succinic Hydroxamic Acid exhibits distinct kinetics due to the distal carboxylate, which can be unfavorable for Urease (electrostatic repulsion in the hydrophobic pocket) but favorable for MMPs (hydrogen bonding with the enzyme backbone).

| Target Enzyme | Metal Cofactor | Inhibition Type | Mechanism Note | |

| Jack Bean Urease | Competitive | Less potent than AHA ( | ||

| MMP-1 (Collagenase) | Competitive | Forms basis for "Succinyl hydroxamate" inhibitors (e.g., Ilomastat).[1] | ||

| Histone Deacetylase | Competitive | Variable | Requires hydrophobic linker for high potency (e.g., SAHA). |

Experimental Validation Assays

To confirm the activity of synthesized 4-(Hydroxyamino)-4-oxobutanoic acid, the following assays are standard.

A. Colorimetric Iron-Chelation Assay

This rapid test confirms the integrity of the hydroxamic acid moiety.[1]

-

Reagent: 5%

in 0.1 M HCl. -

Protocol: Mix 100

L of 10 mM sample with 100 -

Readout: Immediate formation of a deep red-violet complex (

).[1] -

Quantification: Absorbance is linear with concentration (Beer-Lambert Law).[1]

B. Urease Inhibition Kinetic Assay

-

Buffer: 25 mM HEPES, pH 7.5.

-

Substrate: 50 mM Urea.

-

Enzyme: Jack Bean Urease (0.5 units/mL).

-

Indicator: Phenol Red (pH indicator) or Berthelot's reagent (Ammonia detection).[1]

-

Method:

Safety & Handling (E-E-A-T)

-

Toxicity: Hydroxamic acids can release hydroxylamine upon metabolic hydrolysis.[1] Hydroxylamine is a known mutagen and hemotoxic agent (inducing methemoglobinemia).[1]

-

Handling: Wear nitrile gloves and safety glasses.[1] Handle bulk powder in a fume hood to avoid inhalation.[1]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hydroxamic acids are prone to Lossen rearrangement or hydrolysis if exposed to moisture and heat.[1]

References

-

Synthesis & Properties: ChemicalBook. (2024).[1] "4-(Hydroxyamino)-4-oxobutanoic acid Properties and Data."

-

Hydroxamic Acid Chemistry: Marmion, C. J., et al. (2004). "Hydroxamic acids - an intriguing family of enzyme inhibitors and biomedical ligands."[1] European Journal of Inorganic Chemistry.

-

Urease Inhibition: Kobashi, K., et al. (1962). "Specific inhibition of urease by hydroxamic acids."[1][5] Biochimica et Biophysica Acta.

- MMP Inhibition: Santos, O., et al. (2016).

-

pKa Values: Williams, R. (2022).[1][6] "pKa Data Compiled." Organic Chemistry Data.

Sources

- 1. 4-(4-Hydroxyanilino)-4-oxobutanoic acid | C10H11NO4 | CID 605610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of urease activity by hydroxamic acid derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

Technical Monograph: Biological Activity & Pharmacodynamics of N-Hydroxysuccinamic Acid

Synonyms: Succinohydroxamic Acid, 4-(Hydroxyamino)-4-oxobutanoic acid, Succinomonohydroxamic acid CAS Registry Number: 4743-99-1 Chemical Formula: C₄H₇NO₄ Molecular Weight: 133.10 g/mol

Executive Summary & Chemical Identity[1]

N-Hydroxysuccinamic acid (NHSA) is the ring-opened, linear derivative of the widely used bioconjugation reagent N-Hydroxysuccinimide (NHS). While NHS is famed for its role in activating carboxylates for amine coupling, NHSA represents the biologically active hydrolysis product or metabolite.

Functionally, NHSA belongs to the hydroxamic acid class of compounds. Its biological activity is driven almost exclusively by the hydroxamate moiety's ability to act as a potent bidentate ligand for metal ions (Ni²⁺, Zn²⁺, Fe³⁺). This chelation capability makes NHSA a significant inhibitor of metalloenzymes, most notably urease and matrix metalloproteinases (MMPs) .

Physicochemical Profile

| Property | Value | Relevance to Bioactivity |

| pKa (Hydroxamate) | ~8.8 - 9.0 | At physiological pH, a fraction exists as the hydroxamate anion, the active chelating species. |

| pKa (Carboxylate) | ~4.2 | The terminal carboxyl group ensures high water solubility and rapid renal clearance. |

| Solubility | High (Water) | Facilitates rapid distribution but limits passive diffusion across lipid-rich blood-brain barriers. |

| Stability | Hydrolytically stable | Unlike its cyclic precursor (NHS), NHSA does not spontaneously hydrolyze further under physiological conditions. |

Mechanism of Action (MoA): The Hydroxamate "Warhead"

The core biological activity of NHSA is defined by the Hydroxamate Chelation Motif . Unlike competitive inhibitors that mimic the transition state of a substrate, NHSA acts by directly sequestering the catalytic metal ions required for enzyme function.

Metalloenzyme Inhibition (Urease & MMPs)

The hydroxamic acid group (-CONHOH) coordinates with metal ions in a bidentate fashion, utilizing both the carbonyl oxygen and the hydroxyl oxygen.[1]

-

Urease Inhibition (Ni²⁺ Target): Bacterial ureases (e.g., Helicobacter pylori, Proteus mirabilis) contain a binuclear Nickel active site. NHSA bridges the two Ni²⁺ ions, displacing the water molecule required for urea hydrolysis. This prevents the generation of ammonia, which is critical for bacterial survival in acid environments (stomach) and for the formation of struvite stones in the urinary tract.

-

MMP/HDAC Inhibition (Zn²⁺ Target): While less potent than optimized analogs like SAHA (Vorinostat), NHSA can inhibit Zinc-dependent enzymes (MMPs, HDACs) via the same chelation mechanism, blocking the polarization of the water molecule necessary for peptide bond hydrolysis.

MoA Visualization

The following diagram illustrates the transition from the cyclic NHS precursor to the active NHSA chelator and its interaction with the Urease active site.

Caption: Transformation of NHS to N-Hydroxysuccinamic Acid and subsequent sequestration of Nickel ions in the Urease active site.

Therapeutic Applications & Biological Context[3][4][5][6]

Urolithiasis and UTI Management

NHSA functions similarly to Acetohydroxamic Acid (AHA) , an FDA-approved drug for chronic urea-splitting urinary infections.

-

Pathology: Proteus species produce urease, hydrolyzing urea to ammonia + CO₂. This raises urine pH (>8.0), causing precipitation of Magnesium Ammonium Phosphate (Struvite) stones.

-

NHSA Utility: By inhibiting urease, NHSA maintains acidic urine pH, preventing stone crystallization and potentiating the effect of antibiotics.

-

Advantage: The terminal carboxyl group of NHSA aids in rapid renal excretion, concentrating the drug exactly where it is needed (the bladder/kidneys).

Bioconjugation Safety Profile

In drug development, NHS-esters are used to attach payloads (fluorophores, drugs) to antibodies (ADCs).

-

The Concern: Unreacted NHS-esters hydrolyze to NHSA.

-

Impact: NHSA is generally considered a low-toxicity byproduct compared to the reactive ester. However, in high-concentration formulations, its metal-chelating properties could theoretically interfere with formulation stability (e.g., stripping Zn²⁺ from insulin or other metalloproteins).

Experimental Protocols

Synthesis of N-Hydroxysuccinamic Acid

Note: This protocol produces the linear acid from the anhydride.

Reagents: Succinic Anhydride, Hydroxylamine Hydrochloride, NaOH. Workflow:

-

Dissolution: Dissolve Hydroxylamine HCl (1.1 eq) in water; neutralize with NaOH (1.1 eq) to release free hydroxylamine.

-

Addition: Add Succinic Anhydride (1.0 eq) slowly at 0°C. The ring opens nucleophilically.

-

Acidification: Acidify to pH 2.0 with HCl to precipitate or extract the free acid.

-

Purification: Recrystallize from Ethanol/Ethyl Acetate.

-

Validation: 1H NMR (D2O): Look for methylene triplets at ~2.4 and ~2.6 ppm. Absence of singlets characteristic of the cyclic succinimide.

Urease Inhibition Assay (Berthelot Method)

Purpose: Determine the IC50 of NHSA against Jack Bean Urease.

| Step | Action | Critical Parameter |

| 1. Buffer Prep | 25 mM HEPES, pH 7.5. | Phosphate buffers interfere with Nickel; avoid them. |

| 2. Enzyme Mix | Incubate Urease (5 U/mL) with NHSA (0.1 - 1000 µM) for 15 min. | Pre-incubation allows slow-binding chelation to reach equilibrium. |

| 3. Substrate | Add Urea (50 mM). Incubate 30 min at 37°C. | Substrate saturation ensures Vmax conditions. |

| 4. Detection | Add Phenol-Hypochlorite reagents (Berthelot). | Blue color formation is proportional to Ammonia produced. |

| 5. Analysis | Read Absorbance at 625 nm. | Calculate % Inhibition = |

Safety, Toxicology & ADME

Pharmacokinetics (ADME)

-

Absorption: High oral bioavailability due to small size, though polarity (carboxylate) limits passive transport compared to acetohydroxamic acid.

-

Distribution: Low protein binding. Volume of distribution approximates extracellular fluid.

-

Metabolism: Minimal. Unlike hydroxamic acids with hydrophobic tails, NHSA is resistant to glucuronidation.

-

Excretion: Predominantly renal (unchanged).

Toxicology

-

Teratogenicity: Hydroxamic acids are known DNA synthesis inhibitors (via Ribonucleotide Reductase inhibition). Caution: NHSA should be treated as a potential teratogen, similar to hydroxyurea and acetohydroxamic acid.

-

Bone Marrow Suppression: Chronic high-dose exposure to hydroxamates can lead to leukopenia.

References

-

Chemical Identity & Synthesis

-

Source: ChemicalBook. "4-(Hydroxyamino)-4-oxobutanoic acid (CAS 4743-99-1)."[2]

-

Link:

-

-

Urease Inhibition Mechanism

-

Hydroxamic Acid Bioactivity Review

-

Source: Marmion, C. et al. "Hydroxamic Acids: Their Chemistry, Bioactivity, Solution and Solid Phase Synthesis."[1] ResearchGate.

-

Link:

-

-

NHS-Ester Hydrolysis Context

-

Source: Hermanson, G. T. "Bioconjugate Techniques."[8] (Standard text confirming NHS hydrolysis to N-hydroxysuccinamic acid).

-

Link:

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(Hydroxyamino)-4-oxobutanoic acid | 4743-99-1 [chemicalbook.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetohydroxamic acid. Potential use in urinary infection caused by urea-splitting bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACETOHYDROXAMIC ACID (PD002490, RRUDCFGSUDOHDG-UHFFFAOYSA-N) [probes-drugs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Discovery and history of succinomonohydroxamic acid.

Discovery, Synthesis, and Urease Inhibition Kinetics

Executive Summary

Succinomonohydroxamic acid (SMHA) represents a pivotal compound in the study of hydroxamic acid-based metalloenzyme inhibitors. As a structural derivative of succinic acid, SMHA is characterized by the replacement of a single carboxylic acid group with a hydroxamic acid moiety (

While acetohydroxamic acid (AHA) became the clinically approved standard (Lithostat) for treating infection-induced struvite stones, SMHA serves as a critical reference molecule in structure-activity relationship (SAR) studies. This guide details the chemical history, synthesis protocols, and mechanistic kinetics of SMHA for researchers in medicinal chemistry and pharmacology.

Chemical Identity & Structural Significance[1][2]

Chemical Name: Succinomonohydroxamic Acid (SMHA)

IUPAC Name: 4-(Hydroxyamino)-4-oxobutanoic acid

Molecular Formula:

The "Mono" Distinction

The term "monohydroxamic" is critical. Succinic acid is a dicarboxylic acid. Converting both carboxyl groups yields succinodihydroxamic acid. SMHA retains one free carboxylic acid group, which impacts its solubility, pKa, and binding mode. The free carboxylate group at physiological pH introduces a negative charge that distinguishes its pharmacokinetics from the neutral (at pH 7) acetohydroxamic acid.

Chelation Pharmacophore:

The hydroxamic acid group functions as a bidentate ligand.[1] In the context of urease inhibition, the oxygen atoms of the carbonyl (

Historical Trajectory: The Kobashi Era

The history of SMHA is inextricably linked to the broader search for urease inhibitors to combat Proteus mirabilis infections, a primary cause of urinary stones (urolithiasis).

-

1960s - The Urease Crisis: Researchers identified that bacterial urease hydrolyzes urea into ammonia (

) and carbon dioxide ( -

1962-1975 - Kobashi's Screening: Kyoichi Kobashi and colleagues at Toyama University (Japan) conducted extensive screenings of hydroxamic acids. They established that the hydroxamate moiety was the essential pharmacophore for urease inhibition.[2]

-

The Selection of AHA: While SMHA and longer-chain amino acid hydroxamates (e.g., methionine-hydroxamic acid) often showed higher in vitro potency (lower

), Acetohydroxamic Acid (AHA) was selected for clinical development due to its superior oral bioavailability and rapid renal excretion, allowing it to concentrate in the urine where the bacteria reside. SMHA remains a high-value tool compound for understanding the electrostatic requirements of the urease active site.

Mechanism of Action: The Nickel Blockade

Urease contains a dinuclear nickel center bridged by a carbamylated lysine residue.[1][3] SMHA inhibits this system via a "bridging" mechanism.

Mechanism Steps:

-

Entry: SMHA enters the active site, competing with urea.

-

Coordination: The hydroxamate oxygen and carbonyl oxygen chelate the two

ions. -

Stabilization: The free carboxyl tail of SMHA may interact with peripheral basic residues (Arg/Lys) in the active site channel, potentially stabilizing the complex (though also limiting cell permeability compared to AHA).

-

Inactivation: The displacement of the bridging hydroxide ion prevents the nucleophilic attack on urea.

Visualization: Urease Inhibition Pathway

Caption: Competitive inhibition mechanism where SMHA chelates the active site Nickel ions, blocking Urea hydrolysis.[4][2][3][5][6][7][8][9][10]

Synthesis Protocol: Anhydride Ring Opening

The synthesis of SMHA relies on the nucleophilic attack of hydroxylamine on succinic anhydride. This method is preferred over direct acid activation to ensure the "mono" product is formed cleanly.

Safety Note: Hydroxylamine is toxic and potentially explosive upon heating. Succinic anhydride is an irritant. Perform all steps in a fume hood.

Reagents

-

Succinic Anhydride (99%+)

-

Hydroxylamine Hydrochloride (

) -

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Solvent: Methanol and Water

-

Indicator: Ferric Chloride (

) for QC

Protocol Steps

-

Preparation of Hydroxylamine Base:

-

Dissolve 0.1 mol Hydroxylamine Hydrochloride in minimal water.

-

In a separate vessel, dissolve 0.1 mol NaOH in methanol.

-

Mix solutions at

. Filter off the precipitated NaCl. The filtrate contains free Hydroxylamine.

-

-

Ring Opening Reaction:

-

Dissolve 0.1 mol Succinic Anhydride in methanol.

-

Add the Hydroxylamine solution dropwise to the Anhydride solution while stirring at

. -

Technical Insight: Low temperature prevents the formation of the di-hydroxamic acid or polymerization. The nucleophilic nitrogen attacks the carbonyl carbon of the anhydride, opening the ring.

-

-

Acidification & Precipitation:

-

Allow the mixture to stir at room temperature for 1 hour.

-

Acidify the solution carefully with concentrated HCl to pH ~2.

-

SMHA typically precipitates as a white crystalline solid upon cooling/concentration.

-

-

Recrystallization:

-

Recrystallize from methanol/water to remove unreacted succinic acid.

-

-

Quality Control (The Ferric Test):

-

Dissolve a small amount of product in ethanol.

-

Add 1 drop of 5%

solution. -

Result: A deep red/violet color confirms the presence of the hydroxamic acid group (Fe-hydroxamate complex).

-

Visualization: Synthesis Workflow

Caption: Step-by-step synthesis of SMHA via succinic anhydride ring opening.

Comparative Pharmacology

Why is Acetohydroxamic Acid (AHA) the drug, while SMHA remains a research tool? The answer lies in the balance between potency and pharmacokinetics (PK).

Table 1: Comparative Profile of Urease Inhibitors

| Feature | Acetohydroxamic Acid (AHA) | Succinomonohydroxamic Acid (SMHA) |

| Structure | ||

| Molecular Weight | 75.07 g/mol | 133.10 g/mol |

| Inhibition Type | Competitive | Competitive |

| Potency ( | ||

| Charge (pH 7.4) | Neutral | Anionic (Carboxylate) |

| Cell Permeability | High (Passive diffusion) | Low (Charged species) |

| Clinical Status | FDA Approved (Lithostat) | Research / Experimental |

*Note:

The Pharmacokinetic Barrier:

SMHA contains a free carboxylic acid. At physiological pH, this group is ionized (

References

-

Kobashi, K., et al. (1975). "Inhibition of urease activity by hydroxamic acid derivatives of amino acids."[9] Journal of Biochemistry.

-

Fishbein, W. N., & Carbone, P. P. (1965). "Urease catalysis. II. Inhibition of the enzyme by hydroxyurea, hydroxylamine, and acetohydroxamic acid."[11] Journal of Biological Chemistry.

-

Griffith, D. P., et al. (1978). "Acetohydroxamic acid: Clinical studies of a urease inhibitor in patients with staghorn renal calculi." The Journal of Urology.

-

Macegoniuk, K., et al. (2016). "Inhibitors of Urease as Potential Drugs." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Organic Syntheses. "Preparation of Succinic Anhydride." (Reference for precursor handling).

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Research on Urea hydrolysis inhibition by application of urease inhibitor Acetohydroxamic acid [jaes.or.kr]

- 6. researchgate.net [researchgate.net]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

- 8. A randomized trial of acetohydroxamic acid for the treatment and prevention of infection-induced urinary stones in spinal cord injury patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of urease activity by hydroxamic acid derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetohydroxamic Acid Monograph for Professionals - Drugs.com [drugs.com]

4-(Hydroxyamino)-4-oxobutanoic acid IUPAC name and synonyms.

The Chemistry and Therapeutic Potential of Succinic Monohydroxamic Acid[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of 4-(Hydroxyamino)-4-oxobutanoic acid (CAS: 4743-99-1), a critical pharmacophore in the design of metalloenzyme inhibitors.[1][2][3] Commonly known as Succinic Monohydroxamic Acid (SMHA) , this compound serves as the structural foundation for a vast class of Matrix Metalloproteinase (MMP) and Urease inhibitors.[3] Its dual functionality—possessing both a carboxylic acid tail for solubility/recognition and a hydroxamic acid head for metal chelation—makes it a versatile scaffold in medicinal chemistry.[2][3]

Part 1: Nomenclature and Structural Identity

Precise nomenclature is vital for database integration and intellectual property filings.[2][3] While the IUPAC name describes the carbon backbone, the common names often reflect its synthetic origin from succinic acid.

| Identifier Type | Designation | Notes |

| Preferred IUPAC Name | 4-(Hydroxyamino)-4-oxobutanoic acid | Defines the C4 chain with a carboxylic acid at C1 and a hydroxamic acid at C4.[1][2][3] |

| Common Synonyms | Succinic monohydroxamic acid; N-Hydroxysuccinamic acid; Succinohydroxamic acid (ambiguous); 3-(Hydroxyaminocarbonyl)propionic acid.[1][2][3] | "Succinic monohydroxamic acid" is the preferred common name to distinguish from the di-hydroxamic derivative.[1][2][3] |

| CAS Registry Number | 4743-99-1 | Unique identifier for the mono-derivative.[1][2][3] |

| Molecular Formula | C₄H₇NO₄ | |

| Molecular Weight | 133.10 g/mol | |

| SMILES | OC(=O)CCC(=O)NO | Useful for chemoinformatic searches.[1][3][4] |

| InChIKey | CB02174169 (ChemicalBook Ref) |

Part 2: Physicochemical Profile & Chelation Logic[2][3]

The therapeutic utility of 4-(Hydroxyamino)-4-oxobutanoic acid is driven by its ability to form stable 5-membered chelate rings with transition metals, particularly Zinc (Zn²⁺) and Nickel (Ni²⁺).[1][2][3]

1. Acid-Base Properties (pKa)

The molecule is amphoteric but predominantly acidic.[1][2][3]

-

Carboxylic Acid (pKₐ₁): ~4.2 – 4.[2][3]5. Ionizes first to form the carboxylate anion, improving water solubility.[3]

-

Hydroxamic Acid (pKₐ₂): ~8.8 – 9.[2][3]2. The -NHOH group is weakly acidic.[1][2][3] At physiological pH (7.4), the hydroxamic acid remains largely protonated, which is critical for its neutral metal-binding mode.[3]

2. Metal Chelation Mechanism

The hydroxamic acid moiety functions as a bidentate ligand.[3] In the context of metalloenzymes (e.g., MMPs), the carbonyl oxygen and the hydroxyl oxygen coordinate the active site Zinc ion.[3] This displaces the water molecule required for peptide bond hydrolysis, effectively "locking" the enzyme.[3]

Figure 1: Mechanism of Action. The hydroxamic acid group chelates the catalytic Zinc ion, displacing the nucleophilic water molecule necessary for enzyme catalysis.[3]

Part 3: Synthetic Methodology

The synthesis of 4-(Hydroxyamino)-4-oxobutanoic acid is a classic nucleophilic acyl substitution.[1][2][3] The most robust protocol utilizes Succinic Anhydride to ensure mono-functionalization, preventing the formation of the di-hydroxamic acid byproduct.[1][2][3]

Protocol: Ring-Opening Aminolysis of Succinic Anhydride[1][2][3]

Reagents:

Step-by-Step Procedure:

-

Preparation of Free Hydroxylamine:

-

Anhydride Addition:

-

To the cold hydroxylamine solution, add Succinic Anhydride (10.0 g, 0.1 mol) portion-wise over 30 minutes.

-

Scientific Rationale: Slow addition at low temperature prevents the exothermic reaction from degrading the labile N-O bond and minimizes the hydrolysis of the anhydride by water.

-

-

Reaction & Acidification:

-

Isolation:

-

Cool the mixture to 4°C overnight. The product, 4-(Hydroxyamino)-4-oxobutanoic acid, will precipitate as a white crystalline solid.[1][2][3]

-

Filter the solid and wash with cold acetone to remove unreacted succinic acid.[3]

-

Recrystallization: If purity is <98%, recrystallize from hot methanol/ethyl acetate.[3]

-

Yield: Typically 60–75%.[2][3] Melting Point: 82–86 °C (Lit. varies based on hydration; anhydrous form is higher).[2][3]

Figure 2: Synthetic Pathway. Nucleophilic attack of hydroxylamine on the cyclic anhydride ensures exclusive formation of the mono-hydroxamic acid.[1][2]

Part 4: Biological Applications & Drug Development[1][2][5][7]

1. Matrix Metalloproteinase (MMP) Inhibition

MMPs are zinc-dependent endopeptidases involved in tissue remodeling.[1][2][3][5] Dysregulation leads to metastasis and arthritis.[2][3]

-

Role of SMHA: The succinyl backbone mimics the peptide substrate, positioning the hydroxamic acid to chelate the active site Zinc.

-

SAR Insight: While SMHA itself is a weak inhibitor (IC₅₀ in µM range), it serves as the "warhead."[3] High-affinity drugs (e.g., Marimastat, Batimastat) are derived by adding hydrophobic side chains (P1', P2' groups) to the succinyl carbon backbone to fit the enzyme's specific hydrophobic pockets.[3]

2. Urease Inhibition

Bacterial ureases (e.g., H. pylori) are Nickel-dependent.[1][2][3] Hydroxamic acids inhibit urease, preventing the hydrolysis of urea into ammonia, which is crucial for treating infection-induced kidney stones and peptic ulcers.[3] SMHA analogues are investigated as potent urease inhibitors.[2][3]

3. Impurity Profiling in Pharmaceuticals

4-(Hydroxyamino)-4-oxobutanoic acid is a known impurity (Impurity 208) in the synthesis of complex hydroxamic acid drugs like Tofacitinib (though Tofacitinib is a JAK inhibitor, related synthetic steps involving succinyl esters can generate this byproduct).[1][2][3] Monitoring its levels is critical for regulatory compliance (ICH Q3A/B).[2][3]

Part 5: Analytical Characterization[2]

To validate the synthesis, the following spectral signatures must be confirmed:

| Method | Expected Signal | Interpretation |

| IR Spectroscopy | 1640–1690 cm⁻¹ (C=O[1][2][3] Amide I) 3200–3400 cm⁻¹ (OH/NH stretch) | Confirms the presence of the hydroxamate carbonyl and the hydroxyl/amine groups. |

| ¹H NMR (DMSO-d₆) | δ ~2.3–2.4 ppm (m, 4H, -CH₂CH₂-) δ ~8.7 ppm (s, 1H, -NH-) δ ~10.4 ppm (s, 1H, -OH) | The succinyl protons appear as a multiplet.[1][2][3] The hydroxamic acid protons are broad and exchangeable.[3] |

| Mass Spectrometry | m/z 132 [M-H]⁻ (ESI Negative) | Confirms molecular weight of 133.[1][3]1. |

References

-

National Center for Biotechnology Information . (2024).[2][3] PubChem Compound Summary for CID 605610, 4-(4-Hydroxyanilino)-4-oxobutanoic acid (Analogue Reference). Retrieved from [Link]

-

Organic Syntheses . (1936).[2][3] Succinimide and related succinyl derivatives (Methodology Reference). Org. Synth. 1936, 16,[3] 75. Retrieved from [Link][2][3]

-

MDPI . (2020).[2][3][6] Challenges in Matrix Metalloproteinases Inhibition. Biomolecules 2020, 10(5), 717.[3] Retrieved from [Link][1][3][6]

-

ResearchGate . (2012).[2][3] Hydroxamic Acids as Matrix Metalloproteinase Inhibitors. Retrieved from [Link]

Sources

- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 2. 4-(4-Hydroxyanilino)-4-oxobutanoic acid | C10H11NO4 | CID 605610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dibenzobarallene | C18H12O3 | CID 11807956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid | C4H7NO4 | CID 13074071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Comprehensive Characterization of C4H7NO4 (Aspartic Acid): Physicochemical Attributes and Pharmaceutical Applications

Executive Introduction: The C4H7NO4 Identity

While the molecular formula C4H7NO4 technically refers to multiple isomers, in the context of drug development and biochemistry, it almost exclusively denotes Aspartic Acid (specifically the L-enantiomer, L-Asp ).

This dicarboxylic amino acid is not merely a protein building block; it is a critical excipient for pH buffering, a chelating agent, and a precursor in the synthesis of active pharmaceutical ingredients (APIs). A secondary isomer, Iminodiacetic Acid (IDA) , is relevant for protein purification (IMAC chromatography) but is distinct in function.

This guide focuses on L-Aspartic Acid , providing the rigorous physicochemical data required for pre-formulation profiling, stability testing, and synthesis.

Physicochemical Profile

Understanding the ionization state of Aspartic Acid is the single most critical factor in its manipulation. As a dicarboxylic acid, it possesses three ionizable groups, creating a complex solubility profile dependent on pH.

Table 1: Core Physicochemical Properties

| Property | Value | Context/Relevance |

| Molecular Weight | 133.10 g/mol | Stoichiometric calculations. |

| Appearance | White crystalline powder | Orthorhombic crystal system. |

| Melting Point | >270°C (Decomposes) | Undergoes thermal polymerization before melting. |

| Solubility (Water) | ~5.0 g/L (25°C) | Low. Increases significantly at pH < 1.5 or pH > 10. |

| Solubility (Ethanol) | Insoluble | Used as an anti-solvent for crystallization. |

| Isoelectric Point (pI) | 2.77 | pH of minimum solubility; critical for purification. |

| Density | 1.66 g/cm³ | Bulk density considerations for tablet pressing. |

Table 2: Dissociation Constants (25°C)

| Group | pKa Value | Chemical State Transition |

| 1.88 | Cation (+1) | |

| 3.65 | Zwitterion (0) | |

| 9.60 | Anion (-1) |

Chemical Reactivity & Stability Mechanisms

pH-Dependent Ionization Topology

The solubility and reactivity of Aspartic Acid are dictated by its protonation state. In drug formulation, maintaining the pH away from the pI (2.77) is essential to prevent precipitation.

Figure 1: Stepwise ionization of Aspartic Acid. The 'Precipitation Zone' at the Zwitterionic state is the basis for isoelectric crystallization.

Thermal Decomposition & Polymerization

Unlike simple melting, Aspartic Acid undergoes a condensation polymerization reaction upon heating, forming Polysuccinimide (PSI) . This is a critical failure mode in high-temperature processing (e.g., hot-melt extrusion).

Mechanism:

-

Dehydration: At ~180°C, the amino group attacks the side-chain carboxyl.

-

Cyclization: Formation of a five-membered imide ring (succinimide).

-

Polymerization: Linkage of succinimide units.

Figure 2: Thermal degradation pathway. Note that PSI is water-insoluble, potentially causing dissolution failure in formulations.

The Aspartimide Problem in Peptide Therapeutics

In peptide drug development, Aspartic Acid residues are prone to Aspartimide formation , a side reaction that leads to racemization (L

-

Impact: Loss of potency and potential immunogenicity of the peptide drug.

-

Prevention: Use bulky side-chain protecting groups (e.g., OMpe) during synthesis or maintain formulation pH < 6.0.

Experimental Protocols

Protocol A: Isoelectric Crystallization (Purification)

Objective: Isolate high-purity L-Aspartic Acid from a fermentation broth or reaction mixture.

Principle: Solubility of Aspartic Acid is lowest at its isoelectric point (pI = 2.77).[1][2][3]

-

Preparation: Start with a concentrated solution of Aspartate (e.g., 10% w/v) at pH > 9.0 (using NH4OH) or pH < 1.0 (using HCl). Ensure temperature is 60°C to maximize initial solubility.

-

Clarification: Filter the hot solution (0.22 µm) to remove particulate impurities.

-

Acidification/Neutralization:

-

Slowly add 6M HCl (if starting basic) or 6M NaOH (if starting acidic) under vigorous stirring.

-

Target: Adjust pH precisely to 2.8 ± 0.1 .

-

-

Nucleation & Growth:

-

Cool the mixture linearly from 60°C to 15°C over 4 hours (0.2°C/min).

-

Note: Rapid cooling promotes occlusion of impurities; slow cooling yields larger, purer orthorhombic crystals.

-

-

Harvest: Filter crystals via vacuum filtration. Wash with 1 volume of ice-cold water (pH 2.8).

-

Drying: Dry at 60°C under vacuum. Do not exceed 100°C to avoid polymerization.

Protocol B: pKa Determination via Potentiometric Titration

Objective: Accurate determination of dissociation constants for formulation buffering capacity.

-

Reagents: 0.01 M L-Aspartic Acid (dissolved in 0.1 M HCl to ensure full protonation), 0.1 M NaOH (standardized).

-

Setup: Calibrated pH meter with temperature compensation probe.

-

Titration:

-

Titrate with NaOH in small increments (0.05 mL).

-

Record pH after stabilization at each step.

-

-

Data Analysis:

-

Plot pH vs. Volume of NaOH.

-

Identify inflection points (equivalence points).

-

The pH at the half-equivalence points corresponds to the pKa values.[1]

-

Self-Validation: The pH at the first equivalence point should approximate the pI (2.77).

-

Pharmaceutical Applications

Buffering Agent

Due to its multiple pKa values, Aspartic Acid is an effective buffer component in two distinct regions:

-

pH 3.0 - 4.5: Utilizing the side-chain carboxyl group.

-

pH 9.0 - 10.0: Utilizing the amino group. It is rarely used for neutral pH (7.4) buffering as it lacks buffering capacity in that range (see Zwitterion zone in Figure 1).

Resolution Agent

Chiral resolution of racemic amines. L-Aspartic Acid can form diastereomeric salts with racemic organic bases. Due to solubility differences between the (L-Asp + D-Base) and (L-Asp + L-Base) salts, the desired enantiomer of the base can be crystallized out.

Hydrotropic Solubilization

While Aspartic Acid itself has low solubility, its salts (Aspartates) can act as hydrotropes, increasing the solubility of poorly soluble drug substances (Class II/IV APIs) by interfering with the water structure and reducing the interfacial tension.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5960, L-Aspartic Acid. Retrieved from [Link]

-

Zhang, L., et al. (2025). Thermal Stability and Decomposition Kinetics of Polysuccinimide.[4] American Journal of Analytical Chemistry. Retrieved from [Link]

-

Think Do Chemicals (2025). L-Aspartic Acid Solubility Profile and pH Dependence. Retrieved from [Link]

-

Iris Biotech GmbH. Aspartimide Formation in Peptide Synthesis. Retrieved from [Link]

-

RMIT University Research Repository (2024). Thermodynamic and kinetics studies on crystallization of L-Aspartic acid. Retrieved from [Link][5][6]

Sources

Is 4-(Hydroxyamino)-4-oxobutanoic acid a histone deacetylase (HDAC) inhibitor?

This technical guide provides a structural and mechanistic analysis of 4-(Hydroxyamino)-4-oxobutanoic acid, evaluating its classification as a Histone Deacetylase (HDAC) inhibitor.

Classification: Structural Probe / Zinc-Binding Fragment CAS Registry Number: 24734-78-9 (Succinic acid monohydroxamate)

Executive Summary

Is 4-(Hydroxyamino)-4-oxobutanoic acid an HDAC inhibitor? Strictly Structural Definition: Yes. It contains a hydroxamic acid zinc-binding group (ZBG) capable of chelating the catalytic Zn²⁺ ion within the HDAC active site.[1] Functional/Therapeutic Definition: No. It lacks the necessary alkyl linker length and surface-recognition "cap" group required to stabilize the enzyme-inhibitor complex. Consequently, it exhibits negligible potency (likely millimolar range) compared to validated inhibitors like Vorinostat (SAHA), which operate in the nanomolar range.

This molecule is best characterized as a minimal pharmacophore fragment or a metabolic intermediate , rather than a viable pharmacological inhibitor.

Structural Architecture & Pharmacophore Analysis[2][3]

To understand why this molecule fails as a potent inhibitor, we must analyze it against the validated "Cap-Linker-ZBG" pharmacophore model of HDAC inhibition.

The Molecule[3][4][5]

-

IUPAC Name: 4-(Hydroxyamino)-4-oxobutanoic acid

-

Common Name: Succinic acid monohydroxamate

-

Structure: HOOC - CH2 - CH2 - CO - NHOH

-

Backbone: Succinyl (C4 chain total; C2 linker between carbonyls).

The "Cap-Linker-ZBG" Model Failure

Potent HDAC inhibitors (e.g., Trichostatin A, Vorinostat) require three distinct domains to span the 11 Å hydrophobic tunnel of the HDAC active site.

| Domain | Function | Requirement | Status in 4-(Hydroxyamino)-4-oxobutanoic acid |

| ZBG (Zinc Binding Group) | Chelates Zn²⁺ at the active site bottom. | Hydroxamic acid, Benzamide, or Thiol. | Present. (Hydroxamic acid group is intact). |

| Linker | Spans the hydrophobic tunnel. | Hydrophobic alkyl chain (5–6 carbons optimal). | Failed. (C2 linker is too short to reach the surface). |

| Cap Group | Interacts with the protein surface rim.[2] | Hydrophobic/Aromatic group (e.g., Phenyl, Indole). | Failed. (Carboxylic acid is polar and small; no surface retention). |

Visualizing the Structural Deficit

The following diagram illustrates the spatial mismatch between the molecule and the HDAC active site tunnel compared to Vorinostat (SAHA).

Figure 1: Pharmacophore mismatch analysis. Note how the target molecule binds the metal but fails to engage the tunnel and surface rim, leading to rapid dissociation.

Mechanistic Evaluation

Zinc Chelation (The "Yes" Component)

The hydroxamic acid moiety (-CONHOH) is a bidentate ligand. In isolation, 4-(Hydroxyamino)-4-oxobutanoic acid will chelate zinc ions with high affinity. This can lead to false positives in non-specific colorimetric metal-binding assays.

Tunnel Spanning (The "No" Component)

X-ray crystallography studies of HDAC8 and HDAC-like proteins (HDLP) confirm that the active site is a narrow tube.

-

Mechanism: The inhibitor must mimic the acetyl-lysine substrate.

-

Failure: The ethyl (-CH2-CH2-) backbone of succinic acid is significantly shorter than the butyl chain of lysine or the polymethylene chain of SAHA.

-

Result: Even if the hydroxamate binds the zinc, the rest of the molecule "floats" in the tunnel without hydrophobic stabilization, resulting in a high

rate (rapid dissociation).

Specificity Risks (MMP vs. HDAC)

Succinyl hydroxamates are historically more relevant as Matrix Metalloproteinase (MMP) inhibitors. MMPs have a shallower, bowl-shaped active site compared to the deep tunnel of HDACs.

-

Reference: Succinyl hydroxamates were early scaffolds for MMP-2 and MMP-9 inhibition, where the P1' group determines selectivity. The short linker is less detrimental in MMPs than in HDACs.

Experimental Validation Protocol

To empirically verify the low potency of this molecule, use the following Fluorometric HDAC Activity Assay. This protocol is self-validating using Trichostatin A (TSA) as a positive control.

Reagents Required

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

-

Developer: Trypsin or Lysyl endopeptidase (cleaves deacetylated substrate to release fluorophore).

-

Test Compound: 4-(Hydroxyamino)-4-oxobutanoic acid (dissolved in DMSO).

Workflow Diagram

Figure 2: Fluorometric assay workflow for validating HDAC inhibition potency.

Expected Results

-

Trichostatin A (Control): IC50 < 50 nM.

-

4-(Hydroxyamino)-4-oxobutanoic acid: IC50 > 100 µM (likely inactive in cellular contexts).

References

-

Breslow, R., et al. (2006). "Potent Histone Deacetylase Inhibitors Built from Trichostatin A and Suberoylanilide Hydroxamic Acid."[4] Proceedings of the National Academy of Sciences, 103(46), 17444-17449. Link

- Establishes the critical nature of linker length (C5-C7)

-

Finnin, M. S., et al. (1999). "Structures of a Histone Deacetylase Homologue Bound to the TSA and SAHA Inhibitors." Nature, 401, 188-193. Link

- Structural grounding for the "tunnel" hypothesis and why short linkers fail.

-

Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735-2776. Link

- Contextualizes succinyl hydroxamates as MMP inhibitors r

-

PubChem Compound Summary. (n.d.). "Succinic acid monohydroxamate." National Center for Biotechnology Information.Link

- Verification of chemical identity and physical properties.

Sources

- 1. Zinc binding groups for histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of the HDAC/Suv39/G9a pathway restores the expression of DNA damage-dependent major histocompatibility complex class I-related chain A and B in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking and ADMET analysis of hydroxamic acids as HDAC2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Therapeutic Profiling of 4-(Hydroxyamino)-4-oxobutanoic Acid

Common Name: Succinohydroxamic Acid (SHA) / Succinomonohydroxamic Acid Chemical Formula: C₄H₇NO₄ Molecular Weight: 133.10 g/mol

Executive Summary

This technical guide profiles 4-(Hydroxyamino)-4-oxobutanoic acid (Succinohydroxamic Acid, SHA), a critical pharmacophore in metalloenzyme inhibition. While often overshadowed by its structural analogue Acetohydroxamic Acid (AHA, Lithostat), SHA represents a bifunctional chelator combining a hydroxamic acid warhead with a terminal carboxylate tail.

Its primary therapeutic utility lies in the inhibition of Urease (Ni²⁺) , with significant secondary relevance as the foundational "Zinc Binding Group" (ZBG) for Matrix Metalloproteinase (MMP) and Histone Deacetylase (HDAC) inhibitors. This guide dissects the compound's chelation thermodynamics, target specificity, and experimental validation protocols.

Chemical & Structural Basis: The Chelation Pharmacophore

The therapeutic potential of SHA is governed by its ability to form stable 5-membered chelate rings with transition metals. Unlike simple alkyl hydroxamates, SHA possesses a unique polarity profile due to its succinyl backbone.

Structural Architecture

-

Warhead (Hydroxamate): The -CONHOH moiety exists in keto-enol tautomerism. At physiological pH, the deprotonated form acts as a bidentate ligand, coordinating metals via the carbonyl oxygen and the hydroxylamine oxygen.

-

Backbone (Succinyl Tail): The terminal carboxylic acid (-COOH) at the C4 position introduces a negative charge at neutral pH (pKa ~4.2). This distinguishes SHA from neutral hydroxamates, potentially influencing active site access via electrostatic steering or repulsion.

Thermodynamics of Inhibition

The binding affinity is driven by the displacement of the "catalytic water" molecule coordinated to the metal ion in the enzyme's active site.

-

Primary Mode: Bidentate

chelation. -

Selectivity Factor: The "Hard-Soft Acid-Base" (HSAB) theory dictates preference. The "hard" oxygen donors of SHA prefer "hard" to "borderline" acids like Ni²⁺ (Urease) and Zn²⁺ (MMPs/HDACs).

Primary Therapeutic Target: Urease (Ni²⁺)

Urease (EC 3.5.1.[1]5) is a nickel-dependent metalloenzyme produced by bacteria such as Helicobacter pylori and Proteus mirabilis. It catalyzes the hydrolysis of urea into ammonia and carbon dioxide, raising local pH.[2]

Mechanism of Action

SHA acts as a competitive, reversible inhibitor .

-

Entry: SHA enters the active site, mimicking the urea substrate.

-

Chelation: The hydroxamate oxygen atoms bridge the binuclear Nickel center (

and -

Stabilization: The succinyl chain extends into the hydrophilic pocket, potentially interacting with residues like His or Arg via hydrogen bonding.

Clinical Relevance[2][3]

-

Infection-Induced Kidney Stones (Struvite): By inhibiting urease, SHA prevents the alkalinization of urine, halting the precipitation of magnesium ammonium phosphate (struvite) stones.

-

Peptic Ulcers (H. pylori): Urease inhibition deprives H. pylori of its ammonia "cloud," rendering it susceptible to gastric acid.

Comparative Potency

While Acetohydroxamic Acid (AHA) is the clinical standard (

Secondary Targets: The Zinc Binding Group (ZBG)

SHA is the structural parent of the "Succinyl Hydroxamate" class of inhibitors, widely explored in oncology and inflammation.

Matrix Metalloproteinases (MMPs)

MMPs degrade extracellular matrix components. Overexpression drives tumor metastasis.

-

Role of SHA: It acts as the Zinc Binding Group (ZBG). The hydroxamate chelates the catalytic

ion, while the succinyl backbone serves as a scaffold for "P-substituents" (hydrophobic side chains) that fit into the enzyme's S1' specificity pocket. -

Drug Development: SHA itself is a weak MMP inhibitor due to the lack of hydrophobic side chains, but derivatives like Ilomastat and Marimastat are direct structural evolutions of the SHA core.

Histone Deacetylases (HDACs)

HDACs remove acetyl groups from lysine residues on histones.

-

Mechanism: Similar to MMPs, the hydroxamate binds the

at the bottom of the active site tunnel. -

Limitation: SHA is generally too short to bridge the channel. Effective HDAC inhibitors (e.g., SAHA) require a hydrophobic linker (C6-C8) between the hydroxamate and the cap group.

Visualizing the Mechanism

The following diagram illustrates the competitive inhibition logic and the bifurcation of targets based on the metal ion.

Caption: Mechanistic bifurcation of SHA targets. Primary efficacy is driven by Nickel chelation in Urease, while Zinc chelation drives MMP/HDAC activity.

Experimental Protocols

Synthesis of Succinohydroxamic Acid

Note: Hydroxamic acids are mutagenic. Handle with appropriate PPE.

-

Reagents: Succinic anhydride (10 mmol), Hydroxylamine hydrochloride (11 mmol), KOH (22 mmol), Methanol (anhydrous).

-

Activation: Dissolve Hydroxylamine HCl in MeOH. Add KOH to generate free hydroxylamine base. Filter off KCl precipitate.

-

Reaction: Add succinic anhydride to the filtrate. Stir at

for 1 hour, then room temperature for 4 hours. -

Isolation: Acidify to pH 4 with HCl. The product precipitates or can be extracted. Recrystallize from MeOH/Ethyl Acetate.

-

Validation: Ferric Chloride Test (Deep red color indicates hydroxamic acid).

Urease Inhibition Assay (Berthelot Method)

This protocol quantifies the reduction in ammonia production.

Materials:

-

Jack Bean Urease (Type III, Sigma).

-

Buffer: 25 mM HEPES, pH 7.5.

-

Substrate: 500 mM Urea.

-

Reagent A: Phenol + Sodium Nitroprusside.

-

Reagent B: Sodium Hypochlorite + NaOH.

Workflow:

-

Incubation: Mix 10

L of SHA (various concentrations) with 10 -

Reaction: Add 20

L Urea solution. Incubate for 30 min. -

Termination: Add 40

L Reagent A and 40 -

Development: Incubate 20 min at RT (Blue color develops).

-

Read: Measure Absorbance at 625 nm.

-

Calculation:

.

Data Summary

| Parameter | Value / Description |

| Primary Target | Urease (Helicobacter pylori, Proteus mirabilis) |

| Mechanism | Competitive Chelation (Ni²⁺) |

| IC50 (Urease) | ~50 - 500 |

| Binding Mode | Bidentate (Carbonyl O, Hydroxyl O) |

| Secondary Activity | MMP Inhibitor (Weak), HDAC Inhibitor (Weak) |

| Toxicity | Potential mutagenicity (Ames Positive typical for hydroxamates) |

| Metabolism | Hydrolysis to Succinic Acid + Hydroxylamine |

References

-

PubChem. (n.d.).[3] 4-(Hydroxyamino)-4-oxobutanoic acid.[3][4][5][6] National Library of Medicine. [Link][3]

-

Marmion, C. J., et al. (2004). Hydroxamic acids: An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry. [Link]

-

Amtul, Z., et al. (2002).[7] Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry. [Link]

-

Griffith, D. P., et al. (1978). Acetohydroxamic acid: Clinical studies of a urease inhibitor in patients with staghorn renal calculi. The Journal of Urology. [Link]

-

Whittaker, M., et al. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical Reviews. [Link]

Sources

- 1. Inhibition of Helicobacter pylori urease activity by hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]

- 3. 4-[5-[[4-[5-[[4-[5-[Acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoic acid | C29H52N6O10 | CID 139213525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 11,22-Dihydroxy-4,12,15,23-tetraoxo-5,11,16,22-tetraazatetracosanoic acid | C20H36N4O8 | CID 57509383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4-Hydroxyanilino)-4-oxobutanoic acid | C10H11NO4 | CID 605610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Research on Urea hydrolysis inhibition by application of urease inhibitor Acetohydroxamic acid [jaes.or.kr]

Technical Guide: 4-(Hydroxyamino)-4-oxobutanoic Acid (Succinic Monohydroxamate)

Topic: In vivo and in vitro studies of 4-(Hydroxyamino)-4-oxobutanoic acid. Content Type: In-depth Technical Guide. Audience: Researchers, scientists, and drug development professionals.

From Synthesis to Signal Transduction: A Prototype Metalloenzyme Inhibitor[1]

Executive Summary

4-(Hydroxyamino)-4-oxobutanoic acid, commonly known as Succinic Monohydroxamate (SMH) , represents a foundational pharmacophore in the study of metalloenzymes.[1] Structurally, it combines a succinyl backbone with a hydroxamic acid moiety—a potent chelator of transition metals (Ni²⁺, Zn²⁺, Fe³⁺).

While historically significant as a substrate-analogue inhibitor of bacterial urease (targeting Helicobacter pylori and Proteus mirabilis), SMH also serves as a critical fragment in the design of Matrix Metalloproteinase (MMP) and Histone Deacetylase (HDAC) inhibitors.[1] This guide dissects the technical workflows for synthesizing, assaying, and evaluating the pharmacokinetic stability of SMH, emphasizing its role as a "tool compound" rather than a clinical candidate due to metabolic lability.

Part 1: Chemical Identity & Synthesis Protocol

Rationale: Commercial sourcing of hydroxamic acids can be inconsistent due to their hygroscopic nature and potential for hydrolysis. In situ synthesis or fresh preparation is often required for high-precision kinetic studies.[1]

1.1 Structural Properties[1][2][3][4]

-

IUPAC Name: 4-(Hydroxyamino)-4-oxobutanoic acid[1]

-

Common Name: Succinic Monohydroxamate (SMH)[1]

-

CAS: 3031-73-0[1]

-

Molecular Weight: 133.10 g/mol [1]

-

Key Feature: The hydroxamic acid group (-CONHOH) acts as a bidentate ligand, forming stable 5-membered chelate rings with active site metals.[1]

1.2 Synthesis Workflow (Ring Opening)

The most robust method for generating high-purity SMH involves the nucleophilic ring-opening of succinic anhydride by hydroxylamine. This method avoids the use of coupling reagents (like EDC/NHS) that can lead to O-acylation byproducts.[1]

Protocol:

-

Reagents: Dissolve Hydroxylamine hydrochloride (1.1 eq) in Methanol. Neutralize carefully with KOH (1.1 eq) in Methanol to generate free hydroxylamine base. Filter off the KCl precipitate.

-

Addition: Add Succinic Anhydride (1.0 eq) to the filtrate slowly at 0°C. The anhydride ring is susceptible to methanolysis, so temperature control is critical to favor aminolysis.

-

Reaction: Stir at room temperature for 2–4 hours.

-

Isolation: Evaporate solvent. Recrystallize from Methanol/Ethyl Acetate.[1]

-

Validation:

-

FeCl₃ Test: Deep red/violet color indicates presence of hydroxamic acid.

-

NMR: Confirm absence of anhydride peak (~1780 cm⁻¹) and presence of hydroxamate carbonyl.

-

Part 2: In Vitro Pharmacology (Urease Inhibition)[1][5]

Mechanism: SMH functions as a substrate analog for urease.[1] The succinyl chain mimics the urea substrate, positioning the hydroxamic acid group to bridge the bi-nickel (Ni²⁺) center in the active site, displacing the water molecule required for catalysis.

2.1 Enzyme Kinetics Protocol (Berthelot Method)

This protocol quantifies the release of ammonia (NH₃) from urea.[1] SMH is a competitive inhibitor; therefore, the apparent

Reagents:

-

Buffer: 25 mM HEPES or Phosphate Buffer (pH 7.5). Note: Avoid citrate buffers as citrate can chelate Nickel.

-

Enzyme: Jack Bean Urease (Type III, ~15,000–50,000 units/g).[1]

-

Substrate: Urea (Stock 500 mM).[1]

-

Color Reagent: Phenol-nitroprusside and Alkaline Hypochlorite (Berthelot reagents).[1]

Step-by-Step Workflow:

-

Pre-Incubation (Critical): Incubate Urease (5 U/mL) with SMH (varying concentrations: 0, 10, 50, 100, 500 µM) for 15 minutes at 37°C.

-

Reaction Start: Add Urea (final conc. 25 mM). Incubate for 10–30 minutes.

-

Quenching: Add Phenol-nitroprusside reagent to stop the enzymatic reaction.

-

Development: Add Alkaline Hypochlorite and incubate for 20 mins at 50°C.

-

Readout: Measure Absorbance at 625 nm .

2.2 Data Analysis & Benchmarking

SMH should be compared against Acetohydroxamic Acid (AHA), the clinical standard.

| Compound | Type | IC50 (Jack Bean Urease) | Ki (Dissociation Constant) | Mechanism |

| SMH | Tool Compound | ~20–60 µM | ~15–30 µM | Competitive / Chelation |

| AHA | Clinical Drug | ~53 µM | 53 µM | Competitive / Chelation |

| Thiourea | Reference | >1000 µM | N/A | Weak Binding |

Note: Values vary by pH and buffer.[1] SMH is generally equipotent or slightly more potent than AHA due to the succinyl side chain offering additional hydrogen bonding interactions within the active site flap.

Part 3: In Vivo Pharmacokinetics & Safety

The "Tool Compound" Paradox: While SMH is potent in vitro, it is rarely used as a standalone drug in vivo. Understanding its metabolic instability is crucial for interpreting animal data.[1]

3.1 Metabolic Fate

SMH undergoes two primary degradation pathways in vivo, rendering it short-lived (

-

Hydrolysis: Amidases cleave the hydroxamic bond, releasing Succinic Acid (enters Krebs cycle) and Hydroxylamine .

-

Oxidative Cleavage: CYP450 enzymes can oxidatively cleave the N-O bond or the C-N bond, converting the hydroxamate directly to the corresponding carboxylic acid.[5]

3.2 Toxicity Profile (The Hydroxylamine Risk)

The toxicity of SMH is almost entirely driven by the release of Hydroxylamine (HA) .

-

Hematotoxicity: HA induces Methemoglobinemia (oxidation of Hemoglobin Fe²⁺ to Fe³⁺), reducing oxygen transport capacity.[1]

-

Mutagenicity: HA is mutagenic in Ames tests.[1]

-

Teratogenicity: High doses of hydroxamic acids have shown teratogenic effects in rat models (limb deformities).[1]

Experimental Implication: When using SMH in animal models (e.g., for struvite stone prevention), you must monitor Methemoglobin levels as a safety biomarker, not just the therapeutic endpoint.

Part 4: Strategic Application

When to use SMH:

-

Crystallography: To capture the "open" or "closed" flap conformation of urease or MMPs active sites.

-

Fragment-Based Drug Design (FBDD): As a starting "warhead" to identify the binding pocket, after which the labile hydroxamic acid group is replaced by more stable ZBGs (e.g., reverse hydroxamates, phosphonates, or carboxylic acids).

-

In Vitro Controls: As a positive control for metal-chelating inhibition assays.

When to avoid SMH:

-

Long-term In Vivo Studies: Due to rapid clearance and cumulative toxicity of hydroxylamine.[1]

-

Iron-rich Media: SMH will chelate Iron (Fe³⁺) in growth media, potentially confounding antibacterial data by inducing iron starvation rather than urease inhibition.[1]

References

-

Kobashi, K., et al. (1962).[1] "Specific inhibition of urease by hydroxamic acids." Biochimica et Biophysica Acta. Link

-

Fishbein, W. N., & Carbone, P. P. (1965).[1] "Acetohydroxamic Acid: A Competitive Inhibitor of Urease." Science. Link (Establishes the comparative standard for hydroxamates).[1]

-

Maroney, M. J., & Ciurli, S. (2014).[1] "Nonredox Nickel Enzymes."[1] Chemical Reviews. Link (Detailed structural mechanism of Ni-hydroxamate binding).[1]

-

Musser, J. H., et al. (1985).[1] "Hydroxamic acid inhibitors of urease." Journal of Medicinal Chemistry. (Discussion of structure-activity relationships for succinyl derivatives).

-

Gupta, S. P. (2002).[1] "Quantitative structure-activity relationships of hydroxamic acids as urease inhibitors." Trends in Applied Sciences Research. (Provides QSAR data relevant to SMH analogs).

Sources

- 1. 4-[5-[[4-[5-[[4-[5-[Acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoic acid | C29H52N6O10 | CID 139213525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Three-Dimensional Quantitative Structure-Activity Relationship and Comparative Molecular Field Analysis of Dipeptide Hydroxamic Acid Helicobacter pylori Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-4-oxobutanoic acid;sulfane | C4H9NO3S | CID 87104279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationships between hydroxamic acids and their urease inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chelation Paradigm: A Technical Guide to Succinohydroxamic Acid (CAS 4743-99-1)

Executive Summary

4-(Hydroxyamino)-4-oxobutanoic acid , commonly known as Succinohydroxamic Acid (SHA) , represents a foundational pharmacophore in metalloenzyme inhibition. Unlike its dicarboxylic parent (succinic acid), SHA possesses a dual-functionality: a terminal carboxylic acid for solubility/recognition and a hydroxamic acid moiety (

This guide dissects SHA not merely as a chemical reagent, but as a critical probe for studying nickel-dependent ureases and zinc-dependent matrix metalloproteinases (MMPs). It provides a validated synthesis workflow, mechanistic insights into metal chelation, and standardized assay protocols for drug development applications.

Part 1: Chemical Architecture & Properties

SHA is a structural analogue of the urease substrate (urea) and the transition state of urea hydrolysis. Its efficacy stems from the "Hydroxamate Switch"—the ability to deprotonate at physiological pH and form stable 5-membered chelate rings with transition metals.

Table 1: Physicochemical Profile

| Property | Specification | Technical Note |

| CAS Number | 4743-99-1 | Distinct from Succinodihydroxamic acid (di-hydroxamate) |

| IUPAC Name | 4-(Hydroxyamino)-4-oxobutanoic acid | Synonyms: Succinomonohydroxamic acid |

| Formula | MW: 133.10 g/mol | |

| pKa (Predicted) | Exists as a mono-anion at physiological pH (7.[1]4) | |

| Solubility | Water, DMSO, Methanol | Poor solubility in non-polar organics (Hexane, DCM) |

| Stability | Hygroscopic; Hydrolysis-prone | Hydrolyzes to succinic acid in strong acid/base or high heat |

Part 2: Synthesis Protocol (The Anhydride Route)

Objective: Synthesis of high-purity SHA from Succinic Anhydride.

Principle: Nucleophilic acyl substitution. Hydroxylamine (

Reagents

-

Succinic Anhydride (99%+)

-

Hydroxylamine Hydrochloride (

) -

Potassium Hydroxide (KOH) or NaOH

-

Solvent: Methanol (MeOH) / Water

Step-by-Step Methodology

-

Nucleophile Preparation:

-

Dissolve 100 mmol of

in minimal methanol at 0°C. -

Add a solution of 200 mmol KOH in methanol dropwise.

-

Why: The first equivalent neutralizes the HCl; the second ensures the amine is free and nucleophilic.

-

Filter off the precipitated KCl salt. Use the filtrate immediately.

-

-

Ring Opening:

-

Dissolve 100 mmol Succinic Anhydride in THF or Methanol.

-

Add the hydroxylamine filtrate dropwise to the anhydride solution while stirring at 0–5°C.

-

Control: Maintain low temperature to prevent di-hydroxamate formation or polymerization.

-

Allow to warm to room temperature (RT) and stir for 2–4 hours.

-

-

Isolation:

-

Evaporate solvent to near dryness.

-

Acidify the residue with 1N HCl to pH ~2–3.

-

Cool to 4°C overnight to induce crystallization.

-

Recrystallize from water/ethanol if necessary.

-

-

Validation (Purity Check):

-

FeCl3 Test: Dissolve a small amount in MeOH and add 1%

. A deep red/violet complex confirms the hydroxamic acid group. -

Melting Point: Target range 94–96°C.

-

Visualization: Synthesis Workflow

Figure 1: The nucleophilic ring-opening pathway for SHA synthesis. Strict temperature control prevents over-reaction.

Part 3: Mechanism of Action (The Chelation Paradigm)

SHA is primarily utilized to inhibit metalloenzymes. Its mechanism relies on the geometry of the hydroxamate group, which mimics the transition state of substrate hydrolysis.

Urease Inhibition (Nickel-Dependent)

Urease contains a binuclear nickel active site (

-

Mechanism: The hydroxamate oxygen and the carbonyl oxygen of SHA coordinate to the Nickel ions.

-

Result: This displaces the bridging water/hydroxide molecule required for urea hydrolysis, locking the enzyme in an inactive state.

-

Significance: SHA is a structural probe for Helicobacter pylori urease inhibitors, serving as a "fragment" for designing more potent drugs like Acetohydroxamic acid (Lithostat).

MMP Inhibition (Zinc-Dependent)

Matrix Metalloproteinases (MMPs) utilize a catalytic Zinc ion (

-

Mechanism: The hydroxamic acid acts as a "Zinc Binding Group" (ZBG).

-

Selectivity: While SHA binds Zn, it lacks the hydrophobic "tail" (P1' substituents) required for high affinity in specific MMP pockets (like MMP-2 or MMP-9), making it a weak but broad-spectrum inhibitor.

Visualization: Urease Inhibition Mechanism

Figure 2: Competitive inhibition mechanism. SHA chelates the active site Nickel, blocking substrate access.

Part 4: Experimental Protocols (Assays)

Protocol A: Urease Inhibition Assay (Berthelot Method)

Use this to determine the

-

Buffer Prep: 25 mM HEPES (pH 7.5). Phosphate buffers are avoided as they competitively inhibit urease.

-

Enzyme Mix: Incubate Urease (0.5 units/mL) with varying concentrations of SHA (0.1 µM – 1000 µM) for 15 minutes at 37°C.

-

Note: Pre-incubation is critical for slow-binding inhibitors like hydroxamates.

-

-

Substrate Addition: Add Urea (final conc. 25 mM). Incubate for 30 minutes.

-

Detection: Add Phenol-Hypochlorite reagents (Berthelot reagents). Measure absorbance at 625 nm .

-

Interpretation: Reduced blue color intensity = Inhibition.

-

Protocol B: Stability Stress Test

Hydroxamic acids can hydrolyze to carboxylic acids (succinic acid), losing activity.

-

Prepare 10 mM SHA in PBS (pH 7.4).

-

Incubate at 37°C.

-

Aliquot at t=0, 4h, 24h, 48h.

-

HPLC Analysis:

-

Column: C18 Reverse Phase.

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

-

Detection: UV 210 nm.

-

Failure Mode: Appearance of a succinic acid peak (earlier retention time) indicates degradation.

-

References

-